1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide
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Overview
Description
1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . This compound is part of the dihydronaphthofuran family, which are arene ring-fused furans. These compounds are known for their biological and pharmacological activities .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with hepatocyte nuclear factor 4α (hnf4α) and signal transducer and activator of transcription 3 (stat3) .
Mode of Action
It’s known that similar compounds can inhibit liver tumor growth through activation of hnf4α and inhibition of stat3 .
Biochemical Pathways
The activation of hnf4α and inhibition of stat3 suggest that it may influence pathways related to liver function and tumor growth .
Result of Action
Similar compounds have been reported to significantly inhibit liver tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide can be synthesized through various methods. One common approach involves the annulation of naphthols with different reagents. Cycloaddition reactions, such as [3 + 2] and [4 + 1] cycloadditions, as well as Diels–Alder reactions, are also employed . Intramolecular transannulation, Friedel-Crafts reactions, Wittig reactions, and Claisen rearrangements are other synthetic strategies used to prepare this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general synthetic strategies mentioned above can be adapted for large-scale production. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its pharmacological properties are explored for potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydronaphtho[2,1-b]furan-2-diol
- 1,3-Dihydro-1-hydroxynaphtho[2,3-c]furan
- 1,3-Dihydro-1-hydroxynaphtho[1,2-c]furan
Uniqueness
1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide is unique due to its specific functional groups and chemical structure, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12/h1-6,12H,7,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYWCTCNNDFZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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